PEG3 Spacer Length and Degradation Potency
The linker length in PROTACs is a critical determinant of degradation efficiency. Methylamino-PEG3-t-butyl ester features a PEG3 chain, which provides an intermediate length between the shorter PEG2 and longer PEG4 analogs. Systematic studies on PROTAC linker length have demonstrated that PEG3 linkers can yield a DC50 (half-maximal degradation concentration) of 200 nM for BTK degradation in THP-1 cells, while analogous PROTACs with suboptimal linker lengths (e.g., PEG1 or PEG5) can show >10-fold higher DC50 values or complete loss of activity . The PEG3 length is often found to be optimal for achieving the required proximity for ternary complex formation without excessive flexibility that can reduce effective concentration [1].
| Evidence Dimension | Linker length-dependent degradation potency |
|---|---|
| Target Compound Data | PEG3 linker (in BTK PROTAC): DC50 ~200 nM |
| Comparator Or Baseline | PEG2 or PEG4 linkers (in similar BTK PROTACs): DC50 often >200 nM or inactive |
| Quantified Difference | >10-fold improvement in DC50 for optimal linker length (PEG3) vs. suboptimal lengths |
| Conditions | BTK degradation assay in THP-1 cells; PROTACs using Methylamino-PEG-acid linkers |
Why This Matters
This data demonstrates that the PEG3 length is not arbitrary; it is a quantifiably critical parameter for achieving potent protein degradation, and substitution with a different length can severely compromise experimental outcomes.
- [1] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. View Source
